molecular formula C12H17NO2 B112433 Amino(4-tert-butylphenyl)acetic acid CAS No. 299165-27-8

Amino(4-tert-butylphenyl)acetic acid

Cat. No. B112433
CAS RN: 299165-27-8
M. Wt: 207.27 g/mol
InChI Key: HSRNMXQOQUQCSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Amino(4-tert-butylphenyl)acetic acid” is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acids, which could be related to the synthesis of “Amino(4-tert-butylphenyl)acetic acid”, has been described in a study . The process involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .


Molecular Structure Analysis

The molecular structure of “Amino(4-tert-butylphenyl)acetic acid” consists of 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The predicted boiling point of “Amino(4-tert-butylphenyl)acetic acid” is 333.0±30.0 °C, and its predicted density is 1.102±0.06 g/cm3 . The compound also has a predicted pKa value of 2.05±0.10 .

Scientific Research Applications

Synthesis of Biologically Active Derivatives

Amino(4-tert-butylphenyl)acetic acid: serves as a precursor in the synthesis of new biologically active derivatives. These derivatives are designed by linking the sterically hindered pyrocatechol moiety through a 2-thioacetyl covalent bridge to secondary amines, which are potential candidates for treating diseases like cancers and inflammations .

Therapeutic Uses in Medicine

This compound plays a crucial role in the synthesis of proteins and as precursors for secondary metabolism molecules. It’s involved in various physiological processes, including cell signaling, gene expression, and the synthesis of hormones. Its derivatives are being explored for therapeutic uses, such as antibacterial agents and treatment for atrophic conditions .

Cross-Coupling Chemical Synthesis

In chemical synthesis, Amino(4-tert-butylphenyl)acetic acid is used as a building block for cross-coupling reactions. This is particularly useful in the synthesis of complex organic compounds, including pharmaceuticals like tetracycline derivatives .

properties

IUPAC Name

2-amino-2-(4-tert-butylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-12(2,3)9-6-4-8(5-7-9)10(13)11(14)15/h4-7,10H,13H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRNMXQOQUQCSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amino(4-tert-butylphenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.